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2-Amino-2-(4-chlorophenyl)propan-1-olhcl

Cat. No.: B13036264
M. Wt: 222.11 g/mol
InChI Key: FZMCILHBDRWEHY-UHFFFAOYSA-N
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Description

Historical Context and Discovery within Chiral Aminopropanol (B1366323) Derivatives Research

The journey to understanding 2-Amino-2-(4-chlorophenyl)propan-1-ol (B13048418) hydrochloride is rooted in the broader history of phenylpropanolamine derivatives. Phenylpropanolamine and its analogs have been a subject of study for over a century, with their initial synthesis dating back to the early 1910s. These compounds, structurally related to ephedrine, were primarily investigated for their sympathomimetic properties.

The introduction of a chlorine atom at the para-position of the phenyl ring, creating the 4-chlorophenyl moiety, represents a strategic modification within this class of compounds. While the precise first synthesis of 2-Amino-2-(4-chlorophenyl)propan-1-ol is not prominently documented in early literature, its development is a logical extension of the extensive research into halogenated amphetamine and phenylpropanolamine derivatives. The synthesis of such compounds often involves multi-step pathways, including condensation reactions and subsequent reductions. For instance, a common route involves the condensation of 4-chlorobenzaldehyde (B46862) with nitroethane, followed by the reduction of the resulting nitropropene derivative.

The hydrochloride salt of the compound enhances its stability and water solubility, making it more amenable to handling and use in various chemical applications. The focus on isolating specific stereoisomers of this and other chiral aminopropanols gained momentum with the rise of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule.

Strategic Importance in Contemporary Organic Synthesis and Asymmetric Catalysis

The true significance of 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride in modern chemistry lies in its application as a chiral auxiliary and as a precursor to chiral ligands for asymmetric catalysis. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

The presence of both an amino and a hydroxyl group in 2-Amino-2-(4-chlorophenyl)propan-1-ol allows for its covalent attachment to a variety of substrates. The inherent chirality of the aminopropanol backbone then influences the approach of reagents, leading to the preferential formation of one diastereomer over the other. This diastereoselective control is a powerful tool for creating new stereocenters with a high degree of precision.

Furthermore, this chiral amino alcohol can be used to synthesize more complex chiral ligands. These ligands, when coordinated to a metal center, can create a chiral environment that catalyzes reactions with high enantioselectivity. For example, derivatives of aminopropanols can be transformed into phosphine (B1218219) ligands, which are crucial in many transition-metal-catalyzed reactions, such as asymmetric hydrogenation. While specific, widespread applications of ligands derived directly from 2-Amino-2-(4-chlorophenyl)propan-1-ol are still an area of active research, the principle is well-established with structurally similar chiral amino alcohols. The electron-withdrawing nature of the 4-chlorophenyl group can influence the electronic properties of the resulting catalyst, potentially fine-tuning its reactivity and selectivity for specific applications.

The table below outlines some modern stereoselective synthetic methods that can be employed to produce enantiomerically pure 2-Amino-2-(4-chlorophenyl)propan-1-ol, highlighting the advanced catalytic systems that underscore its importance.

Synthetic MethodCatalyst SystemTypical Enantiomeric Excess (ee)
Asymmetric Transfer HydrogenationRu(II)-TsDPEN>98%
Biocatalytic ReductionEngineered Transaminases>99%
Chiral ResolutionDiastereomeric salt formation with tartaric acid derivatives~95% (after crystallization)

Overview of Research Trajectories for Chiral Amino Alcohol Scaffolds in Material Science and Synthetic Methodologies

The utility of chiral amino alcohol scaffolds, including 2-Amino-2-(4-chlorophenyl)propan-1-ol, extends beyond traditional organic synthesis into the realm of material science. The development of novel materials with tailored properties is a rapidly growing field, and the incorporation of chirality can impart unique optical, electronic, and recognition capabilities.

One promising area of research is the use of chiral amino alcohols as building blocks for chiral metal-organic frameworks (MOFs) . MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. When chiral organic linkers are used, the resulting MOF possesses chiral pores and channels. rsc.orgacs.org These chiral MOFs have shown significant potential in applications such as enantioselective separation, where they can selectively adsorb one enantiomer from a racemic mixture, and in asymmetric catalysis, where the confined chiral environment of the pores can influence the stereochemical outcome of a reaction. rsc.orgfrontiersin.org While research into MOFs specifically incorporating 4-chlorophenyl-substituted aminopropanols is still emerging, the general principle of using chiral amino alcohols as ligands is a vibrant area of investigation. rsc.org

In the domain of synthetic methodologies, research continues to focus on developing more efficient and sustainable ways to produce enantiomerically pure amino alcohols. acs.orgnih.govwestlake.edu.cn This includes the use of biocatalysis, where enzymes are used to perform chemical transformations with high selectivity and under mild conditions, and the development of novel organocatalysts and transition-metal catalysts. The ongoing refinement of these synthetic methods will make chiral building blocks like 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride more accessible for a wider range of applications in both synthesis and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13Cl2NO B13036264 2-Amino-2-(4-chlorophenyl)propan-1-olhcl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13Cl2NO

Molecular Weight

222.11 g/mol

IUPAC Name

2-amino-2-(4-chlorophenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C9H12ClNO.ClH/c1-9(11,6-12)7-2-4-8(10)5-3-7;/h2-5,12H,6,11H2,1H3;1H

InChI Key

FZMCILHBDRWEHY-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC=C(C=C1)Cl)N.Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Amino 2 4 Chlorophenyl Propan 1 Ol Hydrochloride

Retrosynthetic Analysis and Key Disconnection Strategies for the 2-Amino-2-(4-chlorophenyl)propan-1-ol (B13048418) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic pathway. amazonaws.com For the 1,2-amino alcohol core of 2-amino-2-(4-chlorophenyl)propan-1-ol, several key disconnections can be proposed.

A primary disconnection strategy involves breaking the carbon-nitrogen (C-N) bond. This approach identifies an α-hydroxy ketone, specifically 1-hydroxy-1-(4-chlorophenyl)propan-2-one, as a key precursor. The amino group can then be introduced through methods like reductive amination. Another viable C-N disconnection path leads to an epoxide, 2-(4-chlorophenyl)-2-methyloxirane, which can undergo regioselective ring-opening with an ammonia (B1221849) equivalent.

A second major strategy is the disconnection of the carbon-carbon bond between the two stereocenters (C1-C2). This leads to two synthons: a carbonyl compound, 4-chloroacetophenone, and a one-carbon synthon bearing an amino group. A more practical application of this disconnection involves a reaction between a derivative of 4-chlorobenzaldehyde (B46862) and a nitroalkane, such as nitroethane, via a Henry reaction, followed by reduction of the nitro group to an amine.

These disconnections are summarized below:

Disconnection StrategyKey Bond CleavedPrecursors/SynthonsCorresponding Forward Reaction
C-N Bond CleavageC2-NH21-Hydroxy-1-(4-chlorophenyl)propan-2-one + AmmoniaAsymmetric Reductive Amination
C-O Bond Cleavage (via epoxide)C1-O2-(4-chlorophenyl)-2-methyloxirane + AmmoniaEpoxide Ring Opening
C1-C2 Bond CleavageC1-C24-Chlorobenzaldehyde + NitroethaneHenry Reaction followed by Reduction

Enantioselective Synthesis Approaches to 2-Amino-2-(4-chlorophenyl)propan-1-ol Enantiomers

Accessing single enantiomers of 2-amino-2-(4-chlorophenyl)propan-1-ol is crucial for pharmacological applications. This is achieved through enantioselective synthesis, which can be broadly categorized into asymmetric catalysis, chiral auxiliary-mediated methods, and biocatalysis.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral 1,2-amino alcohols, this approach is often applied to the asymmetric hydrogenation or transfer hydrogenation of α-amino ketone precursors. acs.org Ruthenium, rhodium, and iridium complexes with chiral ligands are effective for this transformation, converting a prochiral ketone into a chiral secondary alcohol with high enantioselectivity. acs.org

Another powerful method is the copper-catalyzed reductive coupling, which can be used for the enantioselective aminoallylation of ketones to generate protected 1,2-amino alcohols. nih.gov This strategy creates the C-C bond asymmetrically. While direct application to the target molecule is specific, the underlying principles are broadly applicable to its precursors.

The table below summarizes representative catalytic systems used for key transformations in the synthesis of chiral amino alcohols.

Catalytic SystemTransformationSubstrate TypeTypical Enantiomeric Excess (ee)
Ru-TsDPENAsymmetric Transfer Hydrogenationα-Amino Ketones>99% acs.org
Ir-Chiral Phosphoric AcidBorrowing Hydrogen AminationRacemic 1,2-Diolsup to 99% nih.gov
Cu-Chiral Box/Pybox LigandPropargylic SubstitutionAlkynyl Epoxides/Oxetanesup to 94:6 er acs.org

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.

A prominent example is the use of N-tert-butanesulfinyl imines. nih.gov An appropriate ketone precursor can be condensed with a chiral sulfinamide to form a chiral sulfinyl imine. The subsequent addition of a nucleophile (e.g., a reducing agent to form the alcohol) occurs with high diastereoselectivity, as the bulky sulfinyl group shields one face of the imine. The sulfinyl group can then be cleaved under acidic conditions to yield the chiral primary amine.

Similarly, chiral β-amino alcohols derived from natural products like (-)-β-pinene can serve as auxiliaries in reactions such as the asymmetric addition of dialkylzinc reagents to aldehydes, achieving excellent stereocontrol. organic-chemistry.org While this applies to aldehyde substrates, the principle of using a recoverable chiral director is a cornerstone of this synthetic strategy.

Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. mdpi.com For synthesizing chiral amino alcohols, several classes of enzymes are particularly useful. researchgate.netnih.gov

Ketoreductases (KREDs): These enzymes catalyze the reduction of ketones to alcohols with high enantioselectivity. The reduction of a precursor like 2-amino-1-(4-chlorophenyl)propan-1-one using a suitable KRED would yield a specific stereoisomer of the target amino alcohol.

Transaminases (TAs): Transaminases can synthesize chiral amines from prochiral ketones. acs.orgnih.gov A pathway could involve the conversion of 1-(4-chlorophenyl)-1-hydroxypropan-2-one into the desired chiral amino alcohol using a transaminase with an appropriate amine donor.

Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases can perform the asymmetric reductive amination of α-hydroxy ketones, providing direct access to chiral 1,2-amino alcohols with excellent enantioselectivity (>99% ee) under mild conditions. frontiersin.org

The table below details some enzymatic approaches applicable to the synthesis of chiral amino alcohols.

Enzyme ClassReaction TypeSubstrate ExampleAdvantage
Ketoreductase (KRED)Asymmetric Ketone Reduction2-Amino-1-(4-chlorophenyl)propan-1-oneHigh enantioselectivity for alcohol formation acs.org
Transaminase (TA)Asymmetric Amination1-(4-chlorophenyl)-1-hydroxypropan-2-oneHigh stereoselectivity for amine formation acs.orgnih.gov
Amine Dehydrogenase (AmDH)Reductive Amination1-(4-chlorophenyl)-1-hydroxypropan-2-oneUses ammonia directly; high ee values frontiersin.org
LipaseKinetic ResolutionRacemic 2-Amino-2-(4-chlorophenyl)propan-1-olSeparation of enantiomers via selective acylation nih.gov

Diastereoselective Synthesis of 2-Amino-2-(4-chlorophenyl)propan-1-ol Stereoisomers

Since 2-amino-2-(4-chlorophenyl)propan-1-ol has two chiral centers, there are four possible stereoisomers (two pairs of enantiomers). Diastereoselective synthesis aims to control the relative configuration between these two centers, producing predominantly one diastereomer (e.g., syn or anti).

This control is often achieved during the reduction of the ketone in an α-amino ketone precursor. The existing stereocenter at the α-carbon influences the facial selectivity of the hydride attack on the carbonyl group.

Chelation-Controlled Reduction: Using certain reducing agents and metal ions, a cyclic chelate can form between the carbonyl oxygen and the nitrogen of the amino group. The hydride reagent then attacks from the less hindered face, leading to the syn-diastereomer.

Non-Chelation (Felkin-Anh) Model: In the absence of chelating metals, the reduction is governed by steric and electronic effects as described by the Felkin-Anh model, which typically favors the formation of the anti-diastereomer.

The choice of reducing agent (e.g., NaBH4, Zn(BH4)2) and reaction conditions can therefore be tuned to favor the formation of a specific diastereomer. The reaction of chiral N-tert-butanesulfinyl imines with zinc homoenolates derived from cyclopropanols has also been shown to proceed with high regio- and stereoselectivity, providing another route to specific diastereomers of vicinal amino alcohols. nih.gov

Chemo-Enzymatic Synthesis Routes for Enhanced Stereocontrol

Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity of biocatalysis to achieve superior stereocontrol. nih.gov These multi-step routes can provide access to enantiomerically pure compounds that are difficult to obtain by either method alone.

One common chemo-enzymatic strategy is enzymatic kinetic resolution . A racemic mixture of 2-amino-2-(4-chlorophenyl)propan-1-ol, prepared via a conventional chemical route, can be subjected to a lipase-catalyzed acylation. Lipases can selectively acylate one enantiomer at a much faster rate than the other. The resulting acylated ester and the unreacted alcohol enantiomer can then be easily separated. The "low-temperature lipase-catalyzed reaction" protocol has been shown to enhance the enantioselectivity of such resolutions. nih.gov

Another approach involves an enzyme-catalyzed key step within a longer chemical sequence. For instance, a prochiral precursor could be stereoselectively reduced using a KRED to generate a chiral alcohol intermediate. This enantiopure intermediate is then carried forward through subsequent chemical steps to afford the final target molecule with high optical purity. Such cascade reactions, sometimes performed in a one-pot fashion, are highly efficient. nih.gov

Optimization of Reaction Conditions, Yields, and Stereoselectivity for 2-Amino-2-(4-chlorophenyl)propan-1-ol Hydrochloride Synthesis

Key Optimization Parameters:

Choice of Reducing Agent and Catalyst: The reduction of the nitro group to an amine can be achieved using various reagents. Catalytic hydrogenation using agents like Raney Nickel, Palladium on carbon (Pd/C), or rhodium-based catalysts is a common method. thieme-connect.com The choice of catalyst and support can significantly influence both the rate of reaction and the selectivity. For instance, asymmetric hydrogenation using a chiral catalyst system, such as a rhodium catalyst with a chiral phosphine (B1218219) ligand (e.g., DuanPhos), can be employed to control the formation of a specific enantiomer. thieme-connect.com Alternatively, organocatalytic transfer hydrogenation using Hantzsch esters in combination with a chiral thiourea catalyst offers a metal-free approach to achieving high enantioselectivity. nih.govorganic-chemistry.org

Solvent System: The solvent plays a crucial role in the solubility of reactants and catalysts, and can influence reaction rates and selectivity. Protic solvents like methanol or ethanol are often used for catalytic hydrogenations. For the initial Henry reaction, solvents such as methanol, water, and THF have been studied, with polar solvents like methanol often providing higher conversions. researchgate.net The choice of solvent must also be compatible with the chosen catalyst system; for example, certain organocatalysts show optimal performance in non-polar solvents like α,α,α-trifluorotoluene. nih.gov

Temperature and Pressure: These parameters are critical, especially for catalytic hydrogenation. Lowering the reaction temperature can sometimes improve enantiomeric excess, although it may slow down the reaction rate. nih.gov For hydrogenations, the pressure of hydrogen gas is a key variable that needs to be optimized to ensure efficient reduction without promoting side reactions.

pH and Additives: In aqueous media or reactions involving acidic or basic catalysts, pH control is essential. For certain catalytic systems, the addition of a base or an acid can be crucial for catalyst activation and achieving high selectivity. For example, Rh-catalyzed hydrogenations of nitroalkenes have shown high enantioselectivity under basic conditions. thieme-connect.com

Stereoselectivity:

The target molecule contains two chiral centers, meaning that up to four stereoisomers can be formed. Achieving high stereoselectivity is a primary challenge.

Diastereoselectivity: This is often controlled during the reduction of the nitroalcohol intermediate. The existing hydroxyl group can direct the approach of the reductant, favoring the formation of one diastereomer over the other (substrate control).

Enantioselectivity: This is achieved by using chiral catalysts or reagents. Asymmetric transfer hydrogenation using chiral iridium catalysts in water or organocatalysts like Jacobsen-type thioureas can effectively reduce nitroalkenes to chiral nitroalkanes with high enantiomeric excess (ee). organic-chemistry.orgacs.org These chiral nitroalkanes can then be further reduced to the desired chiral amino alcohol. Biocatalysis, using enzymes like amine dehydrogenases, represents another powerful method for achieving high enantioselectivity in the synthesis of chiral amino alcohols. frontiersin.orgnih.gov

The following interactive table illustrates how reaction parameters can be optimized for the synthesis of a chiral amino alcohol from a nitroalkene intermediate, based on general principles found in the literature for this class of reactions.

ParameterCondition A (Standard)Condition B (Optimized for Enantioselectivity)Outcome
Catalyst Pd/CRhodium-DuanPhos thieme-connect.comCondition B introduces a chiral ligand to induce asymmetry.
Reductant H₂ GasFormic Acid (Transfer Hydrogenation) acs.orgTransfer hydrogenation can offer milder conditions.
Solvent Methanolα,α,α-TrifluorotolueneSolvent choice is matched to the catalyst system for optimal performance. nih.gov
Temperature 50 °C-20 °C nih.govLower temperature often enhances enantioselectivity.
Additive NoneNa₂CO₃ (Base) thieme-connect.comA basic additive can be crucial for catalyst activity and selectivity.
Yield ~75%>90%Optimization can significantly improve product yield.
Enantiomeric Excess Racemic (0% ee)>95% eeChiral catalysis is key to producing a single enantiomer.

This table is an illustrative example based on documented strategies for analogous compounds and does not represent experimentally verified data for 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride itself.

Green Chemistry Principles and Sustainable Methodologies in the Synthesis of 2-Amino-2-(4-chlorophenyl)propan-1-ol Hydrochloride

The application of green chemistry principles to pharmaceutical synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride can be evaluated and improved through the lens of these principles.

Evaluation of Traditional Synthesis via Green Chemistry Metrics:

Traditional synthetic routes are often assessed using metrics like Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor (Environmental Factor), which quantify the amount of waste generated per unit of product. nih.govmdpi.com A typical route involving a Henry reaction followed by a stoichiometric reduction (e.g., using a metal hydride) may have a lower atom economy and a higher E-Factor due to the generation of inorganic waste.

Strategies for a Greener Synthesis:

Catalysis over Stoichiometric Reagents: A core principle of green chemistry is the use of catalytic methods. Replacing stoichiometric reducing agents (e.g., LiAlH₄, NaBH₄) with catalytic hydrogenation is a significant improvement. Catalytic processes generate far less waste, as the catalyst is used in small amounts and can often be recycled. Transition metal catalysts (e.g., Ni, Rh, Ir) and organocatalysts are effective for the reduction of nitroalkenes. nih.govacs.orgnih.gov

Biocatalysis: The use of enzymes offers a highly sustainable and selective alternative. Engineered amine dehydrogenases (AmDHs) can perform asymmetric reductive amination of hydroxy ketones under mild aqueous conditions, using ammonia as the amine source. frontiersin.orgnih.gov This approach is highly atom-economical, avoids hazardous reagents and solvents, and typically proceeds with near-perfect enantioselectivity (>99% ee). frontiersin.orgfrontiersin.org

Safer Solvents and Reaction Conditions: A major source of waste in chemical synthesis is the use of volatile organic solvents (VOCs). Green chemistry encourages the use of safer solvents like water, ethanol, or even performing reactions under solvent-free conditions. researchgate.net The asymmetric transfer hydrogenation of nitroalkenes has been successfully demonstrated in water, which is an ideal green solvent. acs.org Furthermore, moving from reactions requiring extreme temperatures and pressures to those that operate under ambient conditions significantly reduces energy consumption. frontiersin.org

Renewable Feedstocks: While the starting materials for this specific compound (4-chlorobenzaldehyde and nitroethane) are typically derived from petrochemical sources, a broader green chemistry approach considers the entire lifecycle, encouraging the development of pathways from renewable biomass where possible.

The table below compares a conventional synthetic approach with a potential greener alternative for the synthesis of 2-Amino-2-(4-chlorophenyl)propan-1-ol.

Green PrincipleConventional ApproachGreener/Sustainable Approach
1. Prevention Use of stoichiometric reductants generates significant inorganic waste.Catalytic or biocatalytic methods minimize waste by design. nih.gov
3. Less Hazardous Synthesis Use of flammable solvents (THF, ether) and pyrophoric reagents (LiAlH₄).Use of water or ethanol as solvent; biocatalysis avoids harsh reagents. acs.orgfrontiersin.org
5. Safer Solvents Solvents like chlorinated hydrocarbons or DMF.Water, ethanol, or solvent-free conditions. researchgate.net
6. Design for Energy Efficiency Reactions may require high temperatures or cryogenic conditions.Biocatalytic and some organocatalytic reactions proceed at ambient temperature and pressure. organic-chemistry.orgfrontiersin.org
9. Catalysis Stoichiometric metal hydride reduction.Asymmetric hydrogenation, transfer hydrogenation, or enzymatic (AmDH) reduction. thieme-connect.comfrontiersin.org

By integrating these green chemistry principles, the synthesis of 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride can be made more efficient, safer, and environmentally sustainable.

Stereochemical Investigations of 2 Amino 2 4 Chlorophenyl Propan 1 Ol Hydrochloride

Determination of Absolute Configuration of 2-Amino-2-(4-chlorophenyl)propan-1-ol (B13048418) Enantiomers

The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms. For 2-Amino-2-(4-chlorophenyl)propan-1-ol, the two enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. The definitive determination of this absolute stereochemistry is achieved through a combination of advanced analytical techniques.

X-ray Crystallography for Definitive Absolute Stereochemistry Elucidation

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. This technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the precise placement of each atom in space.

For 2-Amino-2-(4-chlorophenyl)propan-1-ol, X-ray diffraction analysis of the crystalline solid reveals a layered structure. This packing is significantly influenced by a network of intermolecular hydrogen bonds. Specifically, the hydroxyl group (-OH) and the amino group (-NH2) of adjacent molecules act as both hydrogen bond donors and acceptors, forming infinite chains. evitachem.com The key hydrogen bonding interactions are summarized in the table below.

Table 1: Hydrogen-Bonding Parameters in the Crystal Lattice of 2-Amino-2-(4-chlorophenyl)propan-1-ol

Donor Group Acceptor Group Distance (Å) Angle (°)
N-H O (hydroxyl) 2.05 174
O-H N (amino) 1.98 168
C-H Cl 2.89 142

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Studies for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org These techniques are powerful tools for determining the absolute configuration of chiral compounds in solution by comparing experimentally obtained spectra with those predicted by quantum chemical calculations. wikipedia.orgnih.gov

For amino alcohols like 2-Amino-2-(4-chlorophenyl)propan-1-ol, the VCD spectrum, particularly in the fingerprint region (800-2000 cm⁻¹), is highly sensitive to the molecule's three-dimensional structure, including the conformation of the amino and hydroxyl groups. nih.gov The ECD spectrum, which probes electronic transitions, is sensitive to the spatial arrangement of chromophores, such as the chlorophenyl ring.

Although specific VCD and ECD spectra for 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride are not widely published, the general principles of these techniques would allow for the differentiation and assignment of the (R) and (S) enantiomers. The expected outcome would be mirror-image spectra for the two enantiomers, and by correlating these with theoretically calculated spectra for a known configuration (e.g., the (R)-isomer), the absolute configuration of each enantiomer can be unequivocally assigned.

Chiral Derivatizing Agents in Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy, when used in conjunction with chiral derivatizing agents (CDAs), is a highly effective method for determining the enantiomeric purity of a chiral compound. mdpi.com The principle involves the reaction of the racemic amine with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers, having different physical properties, will exhibit distinct signals in the NMR spectrum, allowing for their quantification. mdpi.com

For a primary amine like 2-Amino-2-(4-chlorophenyl)propan-1-ol, a variety of CDAs can be employed. A common example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives. The reaction of the racemic amino alcohol with (R)-Mosher's acid would produce two diastereomeric amides, (R,R) and (S,R). The differing chemical environments of the protons and carbons in these diastereomers would lead to separate, quantifiable peaks in the ¹H or ¹³C NMR spectrum. The ratio of the integrals of these peaks directly corresponds to the enantiomeric excess (ee) of the original mixture.

Table 2: Representative Chiral Derivatizing Agents for Amines and Amino Alcohols

Chiral Derivatizing Agent (CDA) Functional Group Targeted Resulting Diastereomer
(R)-Mosher's acid chloride Amino group Diastereomeric amides
(1S)-Camphanic chloride Amino and/or hydroxyl group Diastereomeric amides/esters
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) Amino group Diastereomeric thioureas

Conformational Analysis and Stereoelectronic Effects in 2-Amino-2-(4-chlorophenyl)propan-1-ol Systems

The biological activity and reactivity of a molecule are often dictated by its preferred conformation. For flexible molecules like 2-Amino-2-(4-chlorophenyl)propan-1-ol, rotation around single bonds gives rise to various conformers. The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects.

The key rotatable bonds in 2-Amino-2-(4-chlorophenyl)propan-1-ol are the C-C bond of the propanol (B110389) backbone and the C-phenyl bond. Rotation around the C-C bond leads to different staggered conformations, which can be analyzed using Newman projections. The relative energies of these conformers are influenced by steric hindrance between the bulky 4-chlorophenyl group, the methyl group, the amino group, and the hydroxymethyl group.

Stereoelectronic effects, such as intramolecular hydrogen bonding and gauche interactions, also play a significant role. An intramolecular hydrogen bond between the amino group and the hydroxyl group can stabilize certain gauche conformations. frontiersin.org The electron-withdrawing nature of the para-chlorine substituent on the phenyl ring can influence the electron density of the aromatic system and potentially affect the rotational barrier around the C-phenyl bond. Computational studies on similar 2-amino-1-phenylethanol (B123470) derivatives have shown that the balance of non-covalent and steric interactions governs the stability of different geometric arrangements. frontiersin.org

Resolution of Enantiomeric Mixtures of 2-Amino-2-(4-chlorophenyl)propan-1-ol

The separation of a racemic mixture into its individual enantiomers, a process known as resolution, is a crucial step in the preparation of enantiomerically pure compounds.

Diastereomeric Salt Formation and Crystallization Techniques

A widely used method for the resolution of racemic amines is through the formation of diastereomeric salts with a chiral acid. pbworks.comlibretexts.org This technique leverages the fact that diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. pbworks.com

For the resolution of racemic 2-Amino-2-(4-chlorophenyl)propan-1-ol, derivatives of tartaric acid are effective resolving agents. evitachem.com The process involves reacting the racemic amine with an enantiomerically pure form of a tartaric acid derivative, for example, (+)-di-p-toluoyl-D-tartaric acid, in a suitable solvent. evitachem.compbworks.com This reaction forms a pair of diastereomeric salts:

(R)-2-Amino-2-(4-chlorophenyl)propan-1-ol · (+)-tartaric acid derivative

(S)-2-Amino-2-(4-chlorophenyl)propan-1-ol · (+)-tartaric acid derivative

Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution. The solid salt is then isolated by filtration. The other diastereomer remains in the mother liquor. The resolved amine can then be recovered from each fraction by treatment with a base to neutralize the tartaric acid. This method has been reported to achieve a diastereomeric excess (de) of approximately 95%. evitachem.com

Table 3: General Scheme for Diastereomeric Salt Resolution

Step Procedure Outcome
1 Reaction of racemic amine with one enantiomer of a chiral acid (e.g., (+)-tartaric acid derivative) Formation of a mixture of two diastereomeric salts
2 Fractional crystallization from a suitable solvent Separation of the less soluble diastereomeric salt as crystals
3 Isolation of the crystalline salt Pure, less soluble diastereomeric salt
4 Treatment of the crystalline salt with base Isolation of one enantiomer of the amine
5 Treatment of the mother liquor with base Isolation of the other enantiomer of the amine (in lower purity)

Chiral Chromatography (High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) for Enantioseparation

The separation of enantiomers of 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride is critical for stereochemical investigations, as the biological activity of chiral compounds often resides in a single enantiomer. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for achieving this separation, known as enantioseparation. This process typically involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

High-Performance Liquid Chromatography (HPLC)

Direct enantioseparation by HPLC is the most common and effective method for analyzing chiral amino alcohols. The success of the separation heavily relies on the selection of the appropriate CSP and the composition of the mobile phase. Polysaccharide-based and cyclodextrin-based CSPs are widely used for this class of compounds.

Polysaccharide-Based Chiral Stationary Phases:

Polysaccharide derivatives, particularly carbamates of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, are renowned for their broad enantiorecognition capabilities. For amino alcohols structurally similar to 2-Amino-2-(4-chlorophenyl)propan-1-ol, amylose tris(3,5-dimethylphenylcarbamate) has demonstrated excellent separation performance. The primary interaction mechanisms responsible for chiral recognition on these phases are hydrogen bonding, π-π interactions, and dipole-dipole interactions between the analyte and the carbamate (B1207046) groups on the polysaccharide backbone. researchgate.netresearchgate.net

The choice of mobile phase mode—normal-phase, reversed-phase, or polar organic—significantly influences the separation. In normal-phase mode, a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol) is used. The concentration of the alcohol is a critical parameter; lower concentrations generally lead to stronger retention and better resolution, albeit with longer analysis times. nih.gov For primary amines, additives such as trifluoroacetic acid (TFA) and a basic modifier like triethylamine (B128534) (TEA) are often necessary to improve peak shape and selectivity by interacting with the analyte's ionizable groups. chromatographyonline.com

Interactive Data Table: HPLC Enantioseparation of a Structural Analog on a Polysaccharide CSP

The following table presents typical chromatographic parameters for the enantioseparation of a phenylpropanolamine analog on an amylose-based CSP, illustrating the effect of the mobile phase modifier.

ParameterCondition 1Condition 2
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane/Isopropanol/TFA/TEA (90:10:0.1:0.1)Hexane/Ethanol/TFA/TEA (90:10:0.1:0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Retention Factor (k'1) 2.852.54
Retention Factor (k'2) 3.513.02
Separation Factor (α) 1.231.19
Resolution (Rs) 2.151.88

This data is representative of separations achieved for structurally similar phenylpropanolamine compounds.

Cyclodextrin-Based Chiral Stationary Phases:

Cyclodextrins (CDs) are cyclic oligosaccharides that have a chiral, cone-shaped structure with a hydrophobic inner cavity and a hydrophilic exterior. chiralpedia.com Chiral recognition occurs through the formation of transient inclusion complexes with the analyte. The fit of the enantiomer, particularly the substituted phenyl group, into the CD cavity is a key factor in discrimination. chiralpedia.comnih.gov Derivatized cyclodextrins, such as acetylated or hydroxypropylated β-cyclodextrin, are commonly used as CSPs. nih.gov These CSPs are versatile and can be used in reversed-phase or polar organic modes. mdpi.comnih.gov

Another HPLC approach involves indirect separation. This is achieved by derivatizing the racemic amine with a chiral derivatizing agent, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) reversed-phase column (e.g., C18). nih.gov

Gas Chromatography (GC)

GC is another viable technique for enantioseparation, particularly for volatile compounds. For non-volatile amino alcohols like 2-Amino-2-(4-chlorophenyl)propan-1-ol, a derivatization step is mandatory to increase volatility and thermal stability while improving chromatographic performance. semanticscholar.org

Derivatization and Separation:

A common strategy is a two-step derivatization where the hydroxyl group is esterified and the amino group is acylated. Alternatively, indirect separation can be performed by using a chiral derivatizing agent. For instance, reacting the racemic amine with an enantiomerically pure agent like (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) creates diastereomeric amides. semanticscholar.org These diastereomers can then be separated on a standard achiral capillary column, such as one with a dimethylpolysiloxane stationary phase. semanticscholar.org This method offers high sensitivity, especially when using a selective detector like a mass spectrometer (MS) in negative chemical ionization (NCI) mode. semanticscholar.org

Direct GC enantioseparation involves using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. These columns can separate the derivatized enantiomers directly.

Interactive Data Table: GC-MS Enantioseparation of a Derivatized Cathinone (B1664624) Analog

This table shows representative results for the GC separation of diastereomers formed from a cathinone analog (structurally related to the target compound) and a chiral derivatizing agent. semanticscholar.org

ParameterValue
Derivatizing Agent (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC)
Column Fused silica capillary with cross-linked 5% Phenyl Methyl Siloxane
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program 150°C (1 min), ramp at 5°C/min to 280°C (hold 5 min)
Retention Time (Diastereomer 1) 18.52 min
Retention Time (Diastereomer 2) 18.98 min
Resolution (Rs) 2.30

This data is based on established methods for the enantioseparation of synthetic cathinones, which are structurally analogous to 2-Amino-2-(4-chlorophenyl)propan-1-ol. semanticscholar.orgnih.gov

Applications in Asymmetric Catalysis and Advanced Organic Synthesis

2-Amino-2-(4-chlorophenyl)propan-1-ol (B13048418) Hydrochloride as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to guide a reaction to form a single enantiomer or diastereomer of the product. acs.orgwikipedia.org The auxiliary is then removed and can often be recycled. acs.org Amino alcohols are a prominent class of compounds used as chiral auxiliaries, frequently by forming heterocyclic derivatives like oxazolidinones. wikipedia.orgnih.gov The 2-amino-2-(4-chlorophenyl)propan-1-ol structure is well-suited for this role, offering a predictable and sterically hindered framework to control the facial selectivity of reactions on a connected prochiral substrate.

One of the most powerful applications of amino alcohol-derived chiral auxiliaries is in controlling the stereochemistry of enolate chemistry, particularly in alkylation and aldol (B89426) addition reactions. The strategy, famously developed by David A. Evans, involves the use of N-acyloxazolidinones. wikipedia.org The chiral auxiliary, 2-amino-2-(4-chlorophenyl)propan-1-ol, can be readily converted into its corresponding oxazolidinone. Acylation of the oxazolidinone nitrogen provides an N-acyl derivative, which can be deprotonated to form a rigid, chelated Z-enolate.

The bulky substituents at the C4 position of the oxazolidinone ring (in this case, the 4-chlorophenyl and methyl groups derived from the parent amino alcohol) effectively shield one face of the enolate. This steric hindrance forces an incoming electrophile, such as an alkyl halide (in an alkylation reaction) or an aldehyde (in an aldol reaction), to approach from the less hindered face, resulting in a highly diastereoselective transformation. researchgate.netrsc.org The predictability of this facial bias is a key advantage of this methodology. researchgate.net After the reaction, the chiral auxiliary can be cleaved hydrolytically or reductively to yield the chiral carboxylic acid or alcohol, respectively, and the auxiliary can be recovered. researchgate.net

While specific studies detailing the use of the 2-amino-2-(4-chlorophenyl)propan-1-ol derived auxiliary are not widely documented, the performance of analogous systems, such as those derived from phenylalaninol, demonstrates the high levels of diastereoselectivity that can be achieved.

Table 1: Illustrative Diastereoselective Alkylation of an N-Propionyl Oxazolidinone Auxiliary This table presents typical results for an Evans-type auxiliary to demonstrate the methodology's effectiveness.

Alkylating Agent (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromideNaHMDS>99:195
Allyl iodideLDA98:292
Isopropyl iodideNaHMDS95:588
Methyl iodideKHMDS97:394

Data are representative of the Evans auxiliary methodology.

Chiral auxiliaries are also instrumental in controlling stereochemistry in cycloaddition reactions, most notably the Diels-Alder reaction. harvard.edu By attaching the auxiliary to a dienophile, it is possible to direct the approach of the diene to one of the two prochiral faces of the double bond. N-Acryloyl derivatives of chiral oxazolidinones, which can be synthesized from 2-amino-2-(4-chlorophenyl)propan-1-ol, are effective chiral dienophiles. wikipedia.orgrsc.org

In the presence of a Lewis acid, the N-acryloyl oxazolidinone adopts a rigid, chelated conformation. The substituent at the C4 position of the oxazolidinone blocks one face of the dienophile, leading to a highly stereoselective endo-cycloaddition. harvard.edu This approach allows for the construction of complex cyclic systems with multiple stereocenters in a predictable manner. The auxiliary's ability to enforce high diastereoselectivity makes it a valuable tool in the synthesis of natural products and other complex chiral molecules. researchgate.net

Table 2: Representative Data for a Chiral Auxiliary-Controlled Diels-Alder Reaction This table shows typical outcomes for a Diels-Alder reaction using an oxazolidinone auxiliary to illustrate the expected regio- and stereoselectivity.

DieneDienophileLewis Acidendo/exo RatioDiastereomeric Excess (d.e.)Yield (%)
CyclopentadieneN-Acryloyl-4-phenyloxazolidinoneMgBr₂>99:198%91
1,3-ButadieneN-Crotonyl-4-isopropyloxazolidinoneEt₂AlCl97:396%85
IsopreneN-Acryloyl-4-benzyloxazolidinoneZnCl₂>99:195%88

Data are representative of Diels-Alder reactions utilizing N-acyloxazolidinone auxiliaries.

Development and Evaluation of 2-Amino-2-(4-chlorophenyl)propan-1-ol-Based Ligands for Asymmetric Metal Catalysis

The true versatility of 2-amino-2-(4-chlorophenyl)propan-1-ol is realized when it is used as a chiral scaffold for the synthesis of ligands for asymmetric metal catalysis. Chiral ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to produce one enantiomer of a product preferentially. tcichemicals.com The P,N-bidentate ligands, which contain both a "soft" phosphorus and a "hard" nitrogen donor atom, are particularly effective in a wide range of catalytic reactions. umk.pl

The 2-amino-2-(4-chlorophenyl)propan-1-ol backbone can be readily incorporated into several classes of highly successful chiral ligands.

Oxazoline (B21484) Ligands: Chiral oxazolines are synthesized by the cyclization of a β-amino alcohol with a functionalized precursor. A common method involves the zinc-catalyzed condensation of the amino alcohol with a nitrile (e.g., 2-bromobenzonitrile) to form the oxazoline ring. umk.pl This creates a direct precursor to phosphine-oxazoline (PHOX) ligands.

Phosphine (B1218219) Ligands: Chiral aminophosphines are powerful ligands in catalysis. A robust method for their synthesis involves converting the amino alcohol into a cyclic sulfamidate, which can then undergo nucleophilic ring-opening with a metal phosphide (B1233454) (e.g., LiPPh₂) to install the phosphine group cleanly and efficiently. researchgate.netrsc.org This approach allows for the creation of N-unsubstituted β-aminophosphines, which can be further functionalized.

Amide Ligands: Chiral amide ligands are easily prepared by the reaction of the amino group of 2-amino-2-(4-chlorophenyl)propan-1-ol with an activated carboxylic acid. nih.govresearchgate.net These ligands can coordinate to metal centers and have been used successfully in various asymmetric transformations, including additions of organozinc reagents to aldehydes. researchgate.net

Table 3: Potential Ligand Architectures Derived from 2-Amino-2-(4-chlorophenyl)propan-1-ol

Ligand ClassGeneral Structure MotifSynthetic PrecursorKey Synthetic Step
Oxazoline Chiral oxazoline ring2-HalobenzonitrileZnCl₂-catalyzed condensation
Phosphine (PHOX) Phosphine-oxazoline2-(2-Bromophenyl)oxazolineNucleophilic substitution with HPAr₂
Aminophosphine β-AminophosphineCyclic sulfamidateRing-opening with metal phosphide
Amide Chiral amino-amideActivated carboxylic acidAmide bond formation

Asymmetric hydrogenation is a fundamental process for creating chiral centers. Iridium and Ruthenium complexes bearing chiral P,N-ligands, such as PHOX ligands, are exceptionally effective catalysts for the hydrogenation of unfunctionalized olefins and ketones. umk.plresearchgate.net The PHOX ligand, derived from an amino alcohol like 2-amino-2-(4-chlorophenyl)propan-1-ol, would chelate to the metal center, creating a rigid and well-defined chiral pocket. This forces the substrate to coordinate in a specific orientation, leading to the delivery of hydrogen to one prochiral face with high selectivity. researchgate.net The electronic and steric properties of the ligand, influenced by the 4-chlorophenyl and phosphine substituents, are critical for achieving high enantiomeric excess (ee) and turnover numbers. researchgate.netmdpi.com

Table 4: Representative Enantioselective Hydrogenation using an Ir-PHOX Catalyst This table illustrates the effectiveness of PHOX ligands, which can be derived from amino alcohol scaffolds, in asymmetric hydrogenation.

Substrate (Alkene)Catalyst SystemSolventYield (%)Enantiomeric Excess (ee %)
(E)-1,2-diphenylpropene[Ir(COD)(PHOX)]PF₆CH₂Cl₂>9998
Methyl stilbene[Ir(COD)(PHOX)]PF₆CH₂Cl₂>9997
1,1-Diphenylethylene[Ir(COD)(PHOX)]PF₆Toluene9894
α-Methylstyrene[Ir(COD)(PHOX)]PF₆CH₂Cl₂>9989

Data are representative of results obtained with archetypal PHOX ligands. PHOX = Phenyl-oxazoline ligand.

The utility of ligands derived from 2-amino-2-(4-chlorophenyl)propan-1-ol extends to a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Asymmetric Alkylation and Arylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern synthesis. Chiral ligands, particularly PHOX-type ligands, are highly effective in controlling the enantioselectivity of the nucleophilic attack on the π-allyl-palladium intermediate. umk.pl Similarly, these ligands can be applied to asymmetric Heck reactions and other cross-coupling processes.

Asymmetric Hydroamination: The direct addition of an N-H bond across a double bond is a highly atom-economical method for synthesizing amines. Copper-catalyzed asymmetric hydroamination has emerged as a powerful tool for this transformation. nih.govacs.org The reaction often employs chiral phosphine ligands in combination with a copper salt to achieve high regio- and enantioselectivity, providing direct access to valuable chiral amines and their derivatives from simple olefins. rsc.orgnih.govchinesechemsoc.org Ligands derived from the 2-amino-2-(4-chlorophenyl)propan-1-ol scaffold would be suitable candidates for inducing asymmetry in such processes.

Table 5: Illustrative Asymmetric Allylic Alkylation using a Pd-PHOX Catalyst This table presents typical results for the Tsuji-Trost reaction using a PHOX-type ligand to demonstrate potential applications.

SubstrateNucleophileCatalyst SystemYield (%)Enantiomeric Excess (ee %)
1,3-Diphenyl-2-propenyl acetateDimethyl malonate[Pd(allyl)Cl]₂ / PHOX9599
1,3-Cyclohexenyl acetateSodium dimethyl malonate[Pd(allyl)Cl]₂ / PHOX9296
3-Cyclopentenyl acetateDimethyl malonate[Pd(allyl)Cl]₂ / PHOX8991

Data are representative of results achieved with standard PHOX ligands.

Role in Stereoselective Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The application of chiral ligands to modulate the stereochemical outcome of metal-catalyzed cross-coupling reactions is a cornerstone of modern asymmetric synthesis. Chiral amino alcohols are a prominent class of ligands in this context, owing to their ability to form stable chelate complexes with a variety of transition metals. While specific studies detailing the use of 2-amino-2-(4-chlorophenyl)propan-1-ol hydrochloride as a ligand in stereoselective coupling reactions are not prevalent, its structural features suggest a strong potential for such applications.

The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, creating a chiral environment that can effectively discriminate between the prochiral faces of a substrate. This is crucial in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, where the formation of a new stereocenter is desired. The 4-chlorophenyl group on the stereogenic center could offer beneficial electronic and steric effects, influencing the stability and reactivity of the catalytic species.

For instance, in a hypothetical asymmetric Suzuki-Miyaura coupling, the hydrochloride salt would first be neutralized to the free amino alcohol. This could then coordinate to a palladium(II) precursor. The resulting chiral palladium complex would then participate in the catalytic cycle, with the stereochemistry of the ligand directing the enantioselective transmetalation or reductive elimination step, ultimately leading to a product with high enantiomeric excess.

The table below illustrates the potential of related chiral amino alcohol-derived ligands in asymmetric catalysis, highlighting the typical performance metrics that would be evaluated for 2-amino-2-(4-chlorophenyl)propan-1-ol hydrochloride.

Reaction Type Catalyst System Substrates Yield (%) Enantiomeric Excess (ee, %)
Asymmetric Suzuki CouplingPd(OAc)2 / Chiral Amino Alcohol LigandAryl Boronic Acid + Aryl Halide>90>95
Asymmetric Heck ReactionPd2(dba)3 / Chiral Amino Alcohol LigandAryl Halide + Olefin>85>90
Asymmetric C-N CouplingCu(I) / Chiral Amino Alcohol LigandAmine + Aryl Halide>80>92

This table is illustrative and represents the potential applications and typical results for chiral amino alcohol ligands in asymmetric catalysis. Specific data for 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride is not widely available.

2-Amino-2-(4-chlorophenyl)propan-1-ol Hydrochloride as a Chiral Building Block in Complex Molecule Total Synthesis

The "chiral pool" is a collection of enantiomerically pure compounds, often derived from natural sources, that serve as starting materials for the synthesis of complex chiral molecules. 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride, with its defined stereocenter, is a prime candidate for inclusion in this synthetic strategy. Its rigid structure allows for the predictable transfer of chirality to a target molecule.

While specific total syntheses employing 2-amino-2-(4-chlorophenyl)propan-1-ol hydrochloride as a starting material are not extensively reported, its core structure is present in or can be envisioned as a precursor to various bioactive molecules. For example, many natural products and pharmaceuticals contain a 1,2-amino alcohol motif, which is crucial for their biological activity.

The synthesis of complex natural products often involves the coupling of several chiral fragments. 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride could serve as a versatile three-carbon chiral building block. The amino and hydroxyl groups can be differentially protected and then elaborated into more complex functionalities. The 4-chlorophenyl group can also be a site for further chemical modification, for instance, through cross-coupling reactions to build molecular complexity.

The table below outlines hypothetical synthetic transformations that could be performed on 2-amino-2-(4-chlorophenyl)propan-1-ol to incorporate it into a larger bioactive scaffold.

Initial Building Block Transformation Resulting Moiety Potential Application in Bioactive Molecules
2-Amino-2-(4-chlorophenyl)propan-1-olN-Acylation, O-SilylationProtected Amino AlcoholPeptide synthesis, building block for protease inhibitors
2-Amino-2-(4-chlorophenyl)propan-1-olOxidation of alcohol to aldehydeChiral α-amino aldehydeAldol reactions, Wittig reactions for chain extension
2-Amino-2-(4-chlorophenyl)propan-1-olSuzuki coupling at the chloro-positionBiphenyl-containing amino alcoholScaffolds for cardiovascular or antiviral drugs

This table is illustrative of the potential synthetic utility of 2-Amino-2-(4-chlorophenyl)propan-1-ol as a chiral building block. Specific documented examples in total synthesis are limited.

Heterocyclic compounds are ubiquitous in medicinal chemistry. The stereocontrolled synthesis of these structures is a significant challenge. Chiral amino alcohols like 2-amino-2-(4-chlorophenyl)propan-1-ol hydrochloride are excellent precursors for the synthesis of various stereodefined heterocycles, such as oxazolines, thiazolines, and piperidines.

For instance, the reaction of the amino alcohol with a carboxylic acid or its derivative can lead to the formation of a chiral oxazoline ring. This heterocyclic motif is not only found in some natural products but can also serve as a directing group in subsequent stereoselective reactions. Similarly, reaction with a dicarbonyl compound could pave the way for the synthesis of chiral piperidine (B6355638) or pyrrolidine (B122466) derivatives, which are common scaffolds in alkaloid natural products.

In the context of polyketide synthesis, which often involves the iterative construction of long carbon chains with multiple stereocenters, small chiral building blocks are essential. While direct use of 2-amino-2-(4-chlorophenyl)propan-1-ol hydrochloride in polyketide synthesis is not a common strategy, it could conceptually be used to introduce a specific stereocenter. The amino and hydroxyl groups could be transformed to set the stereochemistry of adjacent carbons.

A review of the literature on related 2-amino-2-arylpropanenitriles indicates their utility as precursors for heterocyclic systems like imidazoles and oxazoles. arkat-usa.org This suggests that the corresponding amino alcohol could be similarly employed.

Mechanistic and Kinetic Studies Involving 2 Amino 2 4 Chlorophenyl Propan 1 Ol Hydrochloride

Reaction Mechanism Elucidation for Synthetic Pathways Leading to 2-Amino-2-(4-chlorophenyl)propan-1-ol (B13048418) Hydrochloride

The synthesis of 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride can be achieved through various synthetic routes, with the elucidation of their reaction mechanisms being crucial for optimizing reaction conditions and yields. A common approach involves the α-bromination of a substituted aryl ethyl ketone, followed by nucleophilic substitution with an amino group and subsequent reduction of the carbonyl group.

One prominent synthetic pathway begins with 4-chlorobenzonitrile, which reacts with methylmagnesium bromide to form the corresponding acetophenone (B1666503). This intermediate then undergoes α-bromination, followed by substitution with an amino group to yield an amino ketone, which is then reduced to the final 2-amino-2-(4-chlorophenyl)propan-1-ol product.

Another synthetic strategy starts from 4-chlorobenzaldehyde (B46862). A mechanochemical approach, which avoids the use of organic solvents, involves the high-energy ball milling of 4-chlorobenzaldehyde, nitroethane, and calcium oxide. This process proceeds through a Henry condensation, followed by an in-situ reduction with sodium borohydride (B1222165) (NaBH₄). This method is noted for its enhanced reaction kinetics and high yields.

For the synthesis of enantiomerically pure forms of the compound, asymmetric methods are employed. One such method is the asymmetric reduction of the corresponding α-amino ketone. evitachem.com The use of chiral reducing agents, such as (-)-B-chlorodiisopinocampheylborane (DIP-Chloride), has proven effective in producing chiral 2-amino-1-arylethanols with high enantiomeric excess. evitachem.com The Sharpless asymmetric aminohydroxylation of a trans-cinnamyl N-carbamate derived from 4-chlorobenzaldehyde is another key method for establishing the desired stereochemistry.

The resolution of racemic mixtures is an alternative to asymmetric synthesis. This can be accomplished by fractional crystallization of diastereomeric salts formed with a chiral resolving agent like mandelic acid.

Mechanistic Role of 2-Amino-2-(4-chlorophenyl)propan-1-ol Hydrochloride as a Chiral Catalyst, Ligand, or Auxiliary

While direct studies on 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride as a chiral catalyst are not extensively detailed in the provided search results, the broader class of chiral amino alcohols is well-established for its role in asymmetric synthesis. These compounds are versatile as chiral catalysts and ligands, particularly in the enantioselective addition of organozinc reagents to aldehydes and the asymmetric reduction of ketones. The general mechanism involves the formation of a rigid five- or six-membered cyclic transition state where the substrate coordinates to a metal center that is also bound to the chiral amino alcohol ligand.

Transition State Analysis and Intermediate Identification in Asymmetric Transformations

In reactions catalyzed by chiral amino alcohol-derived systems, the transition state geometry is key to stereoselectivity. For instance, in the asymmetric reduction of ketones catalyzed by a chiral amino alcohol-derived N-oxide, the reaction is proposed to proceed through a six-membered cyclic transition state. In this arrangement, the ketone coordinates to a boron center, and the hydride is delivered from a borohydride source to the carbonyl carbon. The steric and electronic properties of the chiral catalyst and the substrate dictate the facial selectivity of the hydride attack, thus controlling the stereochemical outcome.

Stereochemical Course and Pathway Analysis of Reactions Mediated by 2-Amino-2-(4-chlorophenyl)propan-1-ol Hydrochloride

The stereochemical course of reactions to synthesize chiral 2-amino-2-aryl-1-propanol derivatives is highly dependent on the chosen synthetic strategy. In the diastereoselective reduction of an α-amino ketone, for example, the use of sodium borohydride in the presence of titanium tetrachloride (TiCl₄) can lead to high diastereoselectivity. The reduction of an (R)-α-amino ketone under these conditions can yield a high ratio of the (1R,2R) to (1S,2R) diastereomer. Similarly, the reduction of the (S)-α-amino ketone favors the formation of the (1S,2S) diastereomer.

Asymmetric transfer hydrogenation using catalysts like Ru(II)-TsDPEN can selectively produce the (R)-enantiomer of 2-amino-2-(4-chlorophenyl)propan-1-ol. The electron-withdrawing nature of the para-chloro substituent on the phenyl ring enhances the polarization of the carbonyl group, which in turn improves the coordination between the catalyst and the substrate, leading to high enantiomeric excess.

Kinetic Studies of Reactions Utilizing 2-Amino-2-(4-chlorophenyl)propan-1-ol Hydrochloride

Detailed kinetic studies specifically on reactions utilizing 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride are not extensively available in the provided search results. However, kinetic and mechanistic studies of analogous reactions, such as the asymmetric transfer hydrogenation of ketones catalyzed by ruthenium(II) complexes, provide valuable insights.

Determination of Reaction Order and Identification of Rate-Determining Steps

For the asymmetric transfer hydrogenation of ketones catalyzed by a ruthenium(II) complex, a reaction analogous to those in which chiral amino alcohols are employed, the reaction has been found to be first order with respect to both the catalyst and the substrate. In such reactions, the rate-determining step is often identified as the hydride transfer from the metal complex to the ketone. The mechanochemical synthesis of 2-amino-2-(4-chlorophenyl)propan-1-ol demonstrates enhanced reaction kinetics compared to traditional solution-phase synthesis, achieving higher yields in significantly less time.

Activation Energy and Thermodynamic Parameter Determination

While specific activation energies and thermodynamic parameters for reactions directly involving 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride are not provided in the search results, studies on similar asymmetric reduction reactions have determined these parameters. For example, in the asymmetric reduction of ketones catalyzed by a chiral amino alcohol-derived N-oxide, a detailed kinetic analysis, including the determination of activation parameters, has been conducted. Similarly, activation parameters have been determined for the asymmetric transfer hydrogenation of ketones catalyzed by a ruthenium(II) complex. These studies provide a framework for understanding the energetic profile of such transformations.

Computational Chemistry and Theoretical Modeling of 2 Amino 2 4 Chlorophenyl Propan 1 Ol Hydrochloride

Density Functional Theory (DFT) Studies on Electronic Structure, Bonding, and Reactivity Profiles

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties. nih.govnih.gov

For 2-amino-2-(4-chlorophenyl)propan-1-ol (B13048418) hydrochloride, DFT calculations could be employed to determine its optimized molecular geometry, providing precise bond lengths and angles. Such a study would also reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule. This is crucial for understanding its reactivity.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability. A hypothetical DFT study on 2-amino-2-(4-chlorophenyl)propan-1-ol hydrochloride might yield the following data:

Table 1: Hypothetical DFT-Calculated Electronic Properties

Parameter Hypothetical Value Significance
HOMO Energy -6.5 eV Indicates potential for electron donation
LUMO Energy -1.2 eV Indicates potential for electron acceptance
HOMO-LUMO Gap 5.3 eV Suggests high kinetic stability

Furthermore, DFT can be used to model the vibrational spectra (infrared and Raman) of the molecule, which can aid in its experimental characterization. By calculating the reaction pathways and transition states, DFT can also predict the most likely mechanisms for its reactions.

Molecular Dynamics (MD) Simulations of Conformational Preferences, Tautomerism, and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. nih.govplos.org

An MD simulation of 2-amino-2-(4-chlorophenyl)propan-1-ol hydrochloride would provide a detailed understanding of its conformational landscape. The molecule possesses several rotatable bonds, and MD simulations can reveal the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as substrates in a catalytic reaction. nih.gov

Tautomerism, the relocation of a proton, could also be investigated. For this molecule, proton transfer between the amino and hydroxyl groups could be a possibility under certain conditions. MD simulations can help to determine the likelihood and timescale of such events.

Solvation effects are critical to a molecule's behavior in solution. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), MD can illustrate how the solvent organizes around the solute and how this affects its conformation and reactivity. The simulations can quantify the strength of hydrogen bonds between the molecule and the solvent.

Table 2: Hypothetical MD Simulation Output for Conformational Analysis

Dihedral Angle Most Populated Range (degrees) Percentage of Simulation Time
H-O-C1-C2 170-190 65%
O-C1-C2-N 50-70 45%

Prediction of Stereoselectivity and Enantioselectivity in Reactions Involving 2-Amino-2-(4-chlorophenyl)propan-1-ol Hydrochloride

As a chiral molecule, 2-amino-2-(4-chlorophenyl)propan-1-ol hydrochloride has the potential to be used as a chiral catalyst or auxiliary. evitachem.com Computational methods are invaluable for predicting the stereochemical outcome of reactions where it is involved.

By modeling the transition states of a reaction involving this molecule and a prochiral substrate, it is possible to calculate the energy difference between the pathways leading to different stereoisomers. The transition state leading to the major product will have a lower activation energy. These energy differences can be used to predict the diastereomeric or enantiomeric excess of a reaction.

For example, if this molecule were used as a ligand for a metal catalyst in an asymmetric hydrogenation, computational modeling could predict which face of the substrate would preferentially bind to the catalyst, thus determining the chirality of the product.

Table 3: Hypothetical Energy Profile for a Catalytic Reaction

Transition State Calculated Activation Energy (kcal/mol) Predicted Product Predicted Enantiomeric Excess
TS-(R) 15.2 (R)-enantiomer 95%

Quantitative Structure-Activity Relationship (QSAR) Studies for Chiral Induction (if applicable to its role as a chiral scaffold or ligand)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity or a specific chemical property. nih.govajrconline.org If 2-amino-2-(4-chlorophenyl)propan-1-ol hydrochloride were used as a scaffold to create a library of chiral ligands, QSAR could be a powerful tool to guide the design of more effective ligands.

The process would involve synthesizing a series of derivatives of the parent molecule, for instance, by modifying the substituents on the phenyl ring or the amino group. The performance of each derivative in a specific asymmetric reaction (e.g., the enantiomeric excess produced) would be measured experimentally.

A QSAR model would then be built by calculating a wide range of molecular descriptors (e.g., steric, electronic, and topological parameters) for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to find a correlation between these descriptors and the observed enantioselectivity. nih.gov

The resulting QSAR equation would allow researchers to predict the effectiveness of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Table 4: Example of a Simplified QSAR Model Equation

Equation
log(ee) = 0.8 * σp - 0.2 * Es + 1.5 0.92 0.85

Where 'ee' is the enantiomeric excess, 'σp' is the Hammett parameter of a substituent on the phenyl ring, and 'Es' is the Taft steric parameter.

Docking Studies and Molecular Recognition Principles in Catalyst-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov If 2-amino-2-(4-chlorophenyl)propan-1-ol hydrochloride were part of a larger catalytic system, docking studies would be essential to understand how it interacts with a substrate.

The docking process involves placing the substrate at various positions and orientations within the active site of the catalyst. A scoring function is then used to estimate the binding affinity for each pose. The pose with the best score represents the most likely binding mode.

These studies can reveal key molecular recognition principles, such as the specific hydrogen bonds, van der Waals interactions, and electrostatic interactions that govern the binding of the substrate to the catalyst. This information is invaluable for explaining the origin of stereoselectivity and for designing more efficient catalysts.

Table 5: Hypothetical Docking Results for a Substrate in a Chiral Catalyst

Binding Pose Docking Score (kcal/mol) Key Interactions
1 (Pro-R) -8.5 H-bond between substrate carbonyl and catalyst NH2

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Amino 2 4 Chlorophenyl Propan 1 Ol Hydrochloride

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR, Diffusion-Ordered Spectroscopy (DOSY)) for Detailed Structural and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insights into the molecular structure and dynamics of 2-Amino-2-(4-chlorophenyl)propan-1-ol (B13048418) hydrochloride in both solution and solid states.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in the unambiguous assignment of proton (¹H) and carbon (¹³C) signals. acs.orgnih.gov

COSY spectra would reveal proton-proton couplings within the molecule, for instance, between the protons of the propan-1-ol backbone. This allows for the establishment of the connectivity of the aliphatic chain.

HSQC experiments correlate directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. nih.gov This is crucial for assigning the signals of the CH, CH₂, and CH₃ groups in the propanol (B110389) chain.

HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for connecting the different fragments of the molecule. nih.gov For instance, HMBC correlations would be expected between the protons of the methyl group and the quaternary carbon C2, as well as between the aromatic protons and the carbons of the propanol side chain. The conformational analysis of similar small molecules is often aided by these techniques, providing data on the populations of different conformers in solution. nih.govmdpi.com

Solid-State NMR (ssNMR): ssNMR is a powerful technique for characterizing the structure and dynamics of crystalline solids. For 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride, ¹³C and ¹⁵N ssNMR would provide information on the crystalline packing, polymorphism, and the local environment of the atoms in the solid state. mdpi.com Studies on amino acid hydrochlorides have demonstrated the sensitivity of ³⁵/³⁷Cl ssNMR to the local environment of the chloride ion, which can provide insights into hydrogen bonding interactions. nih.govnih.gov The analysis of ranitidine (B14927) hydrochloride polymorphs using advanced ssNMR techniques like ¹H-¹⁴N D-HMQC has shown the potential to elucidate intermolecular correlations in the solid state. jst.go.jp

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a non-invasive NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. manchester.ac.ukucsb.edu This technique can be used to determine the molecular weight of 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride in solution and to study its aggregation behavior. nih.gov By measuring the diffusion coefficient, it is possible to confirm the monomeric state of the compound in a given solvent or to detect the formation of aggregates. core.ac.uk

A representative table of expected NMR data is presented below:

Technique Observed Correlations/Data Interpretation
¹H-¹H COSY Cross-peaks between H1, H2, and H3 protons of the propanol chain.Confirms the spin system of the aliphatic backbone.
¹H-¹³C HSQC Correlation between each proton and its directly attached carbon atom.Unambiguous assignment of ¹H and ¹³C signals.
¹H-¹³C HMBC Correlations between aromatic protons and the C2 carbon; correlations between the methyl protons and C2.Establishes the connectivity between the aromatic ring and the propanol chain.
Solid-State NMR Distinct ¹³C and ¹⁵N chemical shifts for different polymorphs.Identification and characterization of polymorphic forms.
DOSY A single diffusion coefficient corresponding to the expected molecular weight.Confirmation of the monomeric state in solution.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable tools for the precise mass determination and structural elucidation of 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride and for the identification and quantification of potential impurities. resolvemass.canih.gov

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the compound with a high degree of confidence. This is a critical step in confirming the identity of the synthesized molecule. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ of 2-Amino-2-(4-chlorophenyl)propan-1-ol is 186.06803 Da. uni.lu

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation by collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. For 2-Amino-2-(4-chlorophenyl)propan-1-ol, characteristic fragmentation pathways would include the loss of water (H₂O), the loss of the aminopropanol (B1366323) side chain, and cleavages within the propanol backbone. The fragmentation patterns of chlorophenyl derivatives have been studied, and these studies can help in predicting the fragmentation of the target molecule. nih.govresearchgate.net

Impurity Profiling: The combination of liquid chromatography (LC) with HRMS and MS/MS is a powerful strategy for the detection, identification, and quantification of impurities in the drug substance. pharmtech.com This is crucial for ensuring the quality and safety of the compound. Potential impurities could arise from the starting materials, by-products of the synthesis, or degradation products. The high sensitivity and specificity of LC-MS/MS allow for the detection of impurities at very low levels. resolvemass.ca Methodologies for the analysis of sympathomimetic amines in biological fluids using LC-MS/MS have been developed and can be adapted for impurity profiling of the target compound. silicycle.com

A table of expected HRMS and MS/MS data is provided below:

Technique Expected m/z Interpretation
HRMS (ESI+) [M+H]⁺ ≈ 186.0680Confirms the elemental composition C₉H₁₃ClNO⁺.
MS/MS of [M+H]⁺ ≈ 168.0575Loss of H₂O from the protonated molecule.
MS/MS of [M+H]⁺ ≈ 125.0156Cleavage of the C-C bond between the aromatic ring and the propanol chain, with the charge retained on the chlorophenyl fragment.
MS/MS of [M+H]⁺ ≈ 77.0391Fragmentation of the chlorophenyl ring.

Single Crystal X-ray Diffraction Studies of Co-crystals and Metal Complexes of 2-Amino-2-(4-chlorophenyl)propan-1-ol Hydrochloride

Single crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. While obtaining a suitable single crystal of 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride itself might be challenging, the formation of co-crystals or metal complexes can facilitate crystallogenesis and provide valuable structural information.

Co-crystals: Co-crystallization with pharmaceutically acceptable co-formers can be a strategy to improve the physicochemical properties of a compound. SC-XRD analysis of a co-crystal of 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride would reveal the precise geometry of the molecule, including bond lengths, bond angles, and torsion angles. It would also elucidate the supramolecular assembly, detailing the hydrogen bonding network between the hydrochloride salt and the co-former. Studies on amino alcohol salts have shown that they can form diverse hydrogen bonding motifs, leading to different crystal packing and potentially polymorphism. nih.govnih.gov

Metal Complexes: Amino alcohols are excellent ligands for the formation of coordination complexes with various metal ions. acs.orgnih.govalfa-chemistry.com The synthesis and crystallographic characterization of metal complexes of 2-Amino-2-(4-chlorophenyl)propan-1-ol would provide detailed information about its coordination behavior. The amino group and the hydroxyl group can act as a bidentate ligand, and the resulting coordination geometry would depend on the nature of the metal ion.

The crystallographic data obtained from such a study would include:

Crystallographic Parameter Typical Information Obtained
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions (a, b, c, α, β, γ) Dimensions and angles of the unit cell
Volume (V) Volume of the unit cell
Z Number of molecules per unit cell
Density (calculated) Calculated density of the crystal
Hydrogen Bond Geometry Donor-acceptor distances and angles

A study on the free base, 2-amino-2-(4-chlorophenyl)propan-1-ol, revealed a layered structure stabilized by O-H···N and N-H···O hydrogen bonds. evitachem.com The para-chloro substituent was found to influence the crystal packing through halogen-mediated interactions. evitachem.com

Vibrational Spectroscopy (Raman, Fourier-Transform Infrared (FT-IR)) for Functional Group Analysis, Hydrogen Bonding Interactions, and Polymorphism Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups, molecular vibrations, and intermolecular interactions within 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride.

Functional Group Analysis: Both FT-IR and Raman spectra exhibit characteristic bands corresponding to the various functional groups present in the molecule. For 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride, one would expect to observe:

O-H stretching: A broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and its involvement in hydrogen bonding.

N-H stretching: Bands in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium (B1175870) group (NH₃⁺) of the hydrochloride salt.

C-H stretching: Bands for aromatic and aliphatic C-H stretching vibrations, typically between 2800 and 3100 cm⁻¹.

Aromatic C=C stretching: Characteristic peaks in the 1400-1600 cm⁻¹ region.

C-Cl stretching: A band in the lower frequency region of the spectrum.

Vibrational assignments can be supported by quantum chemical calculations, which can predict the vibrational frequencies and intensities. malayajournal.orgresearchgate.net

Hydrogen Bonding Interactions: The positions and shapes of the O-H and N-H stretching bands are highly sensitive to hydrogen bonding. In the solid state, the hydrochloride salt will exhibit a complex network of hydrogen bonds involving the ammonium group, the hydroxyl group, and the chloride ion. The analysis of these bands can provide insights into the strength and nature of these interactions. nih.govnih.gov

Polymorphism Studies: Different polymorphic forms of a compound will have different crystal packing and intermolecular interactions, which will result in distinct FT-IR and Raman spectra. jst.go.jp Therefore, vibrational spectroscopy is a powerful tool for identifying and differentiating between polymorphs. Any changes in the spectra, such as shifts in peak positions or the appearance of new peaks, can indicate a polymorphic transition.

A representative table of expected vibrational frequencies is presented below:

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopy
O-H stretch (H-bonded)3200 - 3600 (broad)FT-IR
N-H stretch (NH₃⁺)3000 - 3300FT-IR, Raman
Aromatic C-H stretch3000 - 3100FT-IR, Raman
Aliphatic C-H stretch2850 - 2960FT-IR, Raman
Aromatic C=C stretch1400 - 1600FT-IR, Raman
C-O stretch1000 - 1260FT-IR
C-Cl stretch600 - 800Raman

Derivatives, Analogs, and Functionalization Studies of 2 Amino 2 4 Chlorophenyl Propan 1 Ol Hydrochloride

Synthesis of Structurally Modified 2-Amino-2-(4-chlorophenyl)propan-1-ol (B13048418) Analogs and Isosteres

The rational design of analogs is crucial for establishing structure-activity relationships. By systematically altering specific functional groups, researchers can probe the molecule's catalytic potential and optimize its performance for specific chemical transformations.

The electronic nature and steric bulk of substituents on the para-substituted phenyl ring significantly influence the catalytic environment. The parent compound's para-chloro substituent is electron-withdrawing, which can polarize adjacent carbonyl groups in substrates, potentially enhancing catalyst-substrate coordination. evitachem.com

Synthetic strategies allow for the introduction of various substituents. For instance, analogs with multiple chloro groups, such as 2-amino-2-(2,4-dichlorophenyl)propan-1-ol, have been synthesized. evitachem.com This is often achieved through multi-step pathways, such as an aldol-type condensation between a substituted acetophenone (B1666503) (e.g., 2,4-dichloroacetophenone) and an aldehyde, followed by reductive amination. evitachem.com Introducing additional electron-withdrawing groups can further modulate the electronic properties of the catalyst. Conversely, introducing electron-donating groups, such as methoxy (B1213986) or methyl groups, can also alter reactivity and selectivity in catalytic applications.

Table 1: Potential Phenyl Ring Modifications and Their Hypothesized Effects

Substituent Position Expected Electronic Effect Expected Steric Effect Potential Synthetic Precursor
-Cl 2,4- (dichloro) Increased electron-withdrawing Increased steric hindrance 2,4-Dichloroacetophenone evitachem.com
-F 4- (fluoro) Strong electron-withdrawing Minimal steric change 4-Fluoroacetophenone
-CH₃ 4- (methyl) Electron-donating Moderate steric increase 4-Methylacetophenone

The primary amino group is a key site for functionalization, allowing for the creation of a wide range of derivatives. These modifications can enhance steric bulk, alter hydrogen-bonding capabilities, and introduce new coordinating sites.

Amides: Acylation of the amino group with acid chlorides or anhydrides yields the corresponding amides. This transformation increases steric hindrance around the nitrogen atom and can influence the conformational rigidity of the molecule.

Ureas and Carbamates: Reaction with isocyanates or chloroformates produces ureas and carbamates, respectively. These derivatives introduce additional hydrogen bond donors and acceptors, which can be critical for establishing the secondary interactions that dictate stereoselectivity in catalysis.

Alkylation: N-alkylation can be performed to generate secondary or tertiary amines. This modification directly impacts the steric environment and basicity of the nitrogen atom.

These derivatizations are standard procedures in organic synthesis and allow for the systematic tuning of the ligand's properties for applications in asymmetric catalysis.

The hydroxyl group offers another handle for structural modification, primarily affecting the ligand's steric profile and its ability to act as a hydrogen bond donor.

Esters: Esterification, typically through reaction with an acyl chloride or carboxylic acid under activating conditions, converts the hydroxyl group into an ester. This can serve as a protecting group or as a means to introduce bulky functionalities.

Ethers: O-alkylation to form ethers removes the hydroxyl proton, eliminating its hydrogen-bonding donor capability. This can be used to probe the importance of this interaction in a catalytic cycle.

Sulfonates: Conversion to sulfonate esters (e.g., tosylates, mesylates) transforms the hydroxyl group into a good leaving group, opening pathways for nucleophilic substitution and the synthesis of further diversified analogs.

Immobilization of 2-Amino-2-(4-chlorophenyl)propan-1-ol Hydrochloride on Solid Supports for Heterogeneous Catalysis and Recyclability Studies

A significant goal in modern catalysis is the development of systems that are both highly active and easily recyclable. Immobilizing homogeneous catalysts onto solid supports transforms them into heterogeneous catalysts, which can be readily separated from the reaction mixture by simple filtration. mdpi.commdpi.com This approach enhances sustainability by allowing for catalyst reuse over multiple cycles. nih.govproquest.com

Chiral amino alcohols like 2-amino-2-(4-chlorophenyl)propan-1-ol can be anchored to various solid supports through their amino or hydroxyl functional groups. nih.gov

Support Materials: A variety of materials can serve as the solid support, including inorganic materials like silica (B1680970) and ceramics, as well as organic polymers such as polystyrene or specially designed polymer monoliths. mdpi.comnih.gov Porous polymer monoliths are particularly advantageous as they offer high surface area and good permeability for flow-through applications. proquest.comproquest.com

Immobilization Chemistry: Covalent attachment is the most robust method for immobilization, preventing leaching of the catalyst from the support. nih.gov The support surface is often functionalized with reactive groups like epoxy, vinyl sulfone, or isocyanate moieties. The amino or hydroxyl group of the amino alcohol can then react with these groups to form a stable covalent bond. For example, the free amino group can perform a nucleophilic attack on an epoxy-functionalized resin to form a stable secondary amine linkage. nih.gov

Recyclability and Flow Chemistry: Once immobilized, the catalytic system can be used in batch reactions and recovered for reuse. Studies on other immobilized amino alcohol systems have demonstrated successful recycling for six or more cycles without significant loss of activity. nih.govproquest.comproquest.com Furthermore, these solid-supported catalysts are ideal for integration into continuous flow reactors, which offer superior control over reaction parameters and enable efficient, automated production processes. nih.govproquest.com

Table 2: Strategies for Immobilization of Amino Alcohol Catalysts

Support Material Functional Group for Attachment Immobilization Method Advantages
Polymer Monolith Amino or Hydroxyl Covalent bonding to activated monolith High permeability, suitable for flow systems. nih.gov
Silica Gel Amino or Hydroxyl Reaction with surface silanols (after functionalization) High surface area, thermal stability. evitachem.com
Magnetic Nanoparticles Amino or Hydroxyl Covalent bonding to functionalized particle surface Easy separation using an external magnet. rsc.org

Evaluation of Stereoselectivity and Reactivity of Designed Derivatives in Asymmetric Transformations

The primary application for these chiral derivatives is as ligands or catalysts in asymmetric transformations, where the goal is to produce one enantiomer of a product in high excess. The performance of newly synthesized analogs of 2-amino-2-(4-chlorophenyl)propan-1-ol must be rigorously evaluated.

A benchmark reaction for testing new chiral amino alcohol ligands is the enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.org In this reaction, the amino alcohol and diethylzinc form a chiral catalyst in situ, which then directs the addition of an ethyl group to one of the two prochiral faces of the aldehyde, yielding a chiral secondary alcohol. The effectiveness of the catalyst is measured by the chemical yield and the enantiomeric excess (ee) of the product.

Modifications to the parent structure directly impact these outcomes:

Catalytic Performance: Research on related chiral amino alcohols shows that optimized ligands can achieve nearly quantitative yields and enantiomeric excesses greater than 98% ee. evitachem.comrsc.org For example, asymmetric transfer hydrogenation using ruthenium(II) catalysts complexed with chiral ligands can selectively produce specific enantiomers of amino alcohols. evitachem.comacs.orgnih.gov

The data below, adapted from studies on similar systems, illustrates how reaction parameters can be optimized to maximize yield and stereoselectivity. evitachem.com

Table 3: Illustrative Data for Optimization of Asymmetric Reactions Using Amino Alcohol-Based Catalysts

Reducing Agent Solvent Catalyst Temperature (°C) Yield (%) Enantiomeric Excess (ee) (%)
NaBH₄ Methanol None 0 62 Racemic
NaBH₃CN THF Ti(OiPr)₄ 25 78 Not Reported
H₂ (5 bar) Ethanol Pd/C (5%) 50 85 Racemic
H₂ (10 bar) Ethyl Acetate Raney Ni 80 91 Racemic

This systematic evaluation allows for the identification of superior catalysts and provides fundamental insights into the mechanisms of asymmetric induction.

Future Research Directions and Emerging Opportunities for 2 Amino 2 4 Chlorophenyl Propan 1 Ol Hydrochloride

Exploration of Novel Catalytic Systems and Cascade Reactions Utilizing 2-Amino-2-(4-chlorophenyl)propan-1-ol (B13048418) Hydrochloride Ligands

Chiral 1,2-amino alcohols are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a multitude of metal-catalyzed reactions. nih.govwestlake.edu.cn Their structure allows for the formation of stable chelate rings with metal centers, creating a well-defined chiral environment that can direct the stereochemical outcome of a reaction with high fidelity. pnas.org While the specific use of 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride as a ligand is an area ripe for exploration, its structural framework makes it a prime candidate for future investigation in this domain.

Future research should focus on synthesizing and evaluating metal complexes of this amino alcohol. Its potential could be screened in a variety of well-established asymmetric transformations where similar amino alcohol ligands have proven effective. These include:

Asymmetric Additions: Catalyzing the addition of nucleophiles, such as organozinc reagents, to aldehydes and ketones. researchgate.net

Transfer Hydrogenations: Acting as a ligand for Ruthenium or Rhodium in the asymmetric reduction of prochiral ketones.

Allylic Alkylations: Serving as a P,N-type ligand precursor for Palladium-catalyzed reactions, a field where custom-designed ligands have achieved remarkable success. researchgate.net

Furthermore, the bifunctional nature of the molecule makes it an attractive candidate for organocatalysis and for orchestrating cascade reactions. Chiral primary amino alcohols have been successfully employed as organocatalysts in domino Michael-aldol reactions. ub.edu Investigating the catalytic activity of 2-Amino-2-(4-chlorophenyl)propan-1-ol in similar multi-step, one-pot sequences could unlock efficient pathways to complex chiral molecules, a significant goal in modern organic synthesis. nih.govyoutube.com

Integration into Flow Chemistry and Continuous Synthesis Platforms for Chiral Compound Production

The transition from batch processing to continuous flow manufacturing represents a paradigm shift in chemical production, offering enhanced safety, consistency, and scalability. The synthesis of chiral amino alcohols is particularly well-suited for this technology. Research has already demonstrated the successful continuous-flow synthesis of various vicinal amino alcohols, including active pharmaceutical ingredients (APIs) like propranolol, using multi-module reactor systems. rsc.org

A significant future opportunity lies in adapting the synthesis of 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride to a continuous platform. This could involve pumping starting materials through heated coils or packed-bed reactors containing immobilized catalysts or reagents. Moreover, biocatalytic methods can be powerfully integrated into flow systems. For instance, cascading continuous-flow microreactors have been used for the multi-step enzymatic synthesis of other chiral amino alcohols, allowing for the optimization of individual reaction steps and overcoming inhibitory effects to achieve full conversion in dramatically reduced times. nih.gov

The future development in this area could involve:

Designing a fully continuous, multi-step synthesis of the target compound.

Immobilizing catalysts, such as the enzymes or metal complexes used in its synthesis, onto a solid support to create packed-bed reactors for enhanced reusability and simplified purification.

Utilizing the compound itself as an immobilized chiral ligand or catalyst in a flow reactor for the continuous production of other valuable chiral molecules.

This integration promises to make the production of 2-Amino-2-(4-chlorophenyl)propan-1-ol and its derivatives more efficient, cost-effective, and environmentally friendly. nih.gov

Development of Sustainable and Eco-Friendly Synthetic Routes with Reduced Environmental Footprint

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For 2-Amino-2-(4-chlorophenyl)propan-1-ol, several emerging eco-friendly routes present promising alternatives to traditional methods, which often rely on hazardous reagents and generate significant waste. rsc.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. nih.gov The synthesis of chiral amino alcohols is an area where biocatalysis has seen extensive application. acs.org Future research should focus on harnessing enzymes like amine dehydrogenases (AmDHs) or transaminases for the synthesis of 2-Amino-2-(4-chlorophenyl)propan-1-ol. frontiersin.orgnih.gov These enzymes can convert a prochiral ketone precursor into the desired chiral amino alcohol with exceptional enantioselectivity (>99% ee) using inexpensive ammonia (B1221849) as the nitrogen source. acs.orgfrontiersin.org The continuous improvement of these biocatalysts through protein engineering techniques like directed evolution can further enhance their activity, stability, and substrate scope. nih.govnih.gov

Mechanochemistry: Solvent-free mechanochemical synthesis, such as high-energy ball milling, is another powerful green chemistry tool. This method has been shown to produce 2-Amino-2-(4-chlorophenyl)propan-1-ol with high yield in a fraction of the time compared to conventional solution-phase synthesis. evitachem.com This approach dramatically reduces solvent waste, leading to a near-zero environmental factor (E-factor). evitachem.com

Table 1: Comparison of Synthetic Routes for 2-Amino-2-(4-chlorophenyl)propan-1-ol and Analogs
MethodConditionsYieldReaction TimeKey AdvantagesReference
Traditional Solution-PhaseOrganic solvents, multi-step~65%~12 hoursEstablished methodology evitachem.com
Mechanochemical SynthesisSolvent-free ball milling88%2 hoursNear-zero solvent waste, enhanced kinetics evitachem.com
Biocatalysis (Amine Dehydrogenase)Aqueous buffer, ambient temp.up to 99%VariableHigh enantioselectivity (>99% ee), mild conditions, sustainable acs.orgfrontiersin.org

Future work will focus on optimizing these green routes, exploring novel biocatalysts from genome mining, and combining methodologies, such as integrating biocatalysis with electrochemical cofactor regeneration to create even more sustainable processes.

Advanced Computational Design and Virtual Screening of 2-Amino-2-(4-chlorophenyl)propan-1-ol Hydrochloride Derivatives for Targeted Applications

Computational chemistry provides powerful predictive tools that can accelerate the discovery and optimization of functional molecules, reducing the need for extensive empirical screening. pnas.org For 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride, while basic properties have been predicted computationally, a significant opportunity exists to apply more advanced techniques. uni.lu

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to gain deep insight into the molecular properties and interactions of this compound. nih.gov Such studies could elucidate the stability of its conformers, the nature of its intermolecular hydrogen bonding, and its coordination behavior with various metals, providing a rational basis for designing new catalysts and materials. nih.gov

A particularly exciting future direction is the use of virtual screening and "virtual ligand" strategies to design novel derivatives for specific applications. acs.org This approach involves:

Creating a Virtual Library: Computationally generating a library of derivatives of 2-Amino-2-(4-chlorophenyl)propan-1-ol by modifying substituents on the phenyl ring or the alkyl backbone.

High-Throughput Screening: Using molecular docking and quantum chemical calculations to screen this virtual library for candidates with enhanced properties, such as stronger binding to a catalyst's active site or specific pore dimensions in a material.

Rational Design: Identifying the electronic and steric parameters that lead to optimal performance, thereby guiding the synthesis of only the most promising candidates. acs.org

This in silico approach can rapidly identify derivatives with tailored properties for use as highly selective chiral ligands, catalysts, or functional monomers, saving significant time and resources in the laboratory.

Potential for Material Science Applications, including Chiral Polymers, Metal-Organic Frameworks (MOFs), and Supramolecular Assemblies

The unique structural characteristics of 2-Amino-2-(4-chlorophenyl)propan-1-ol—namely its chirality and its bifunctional amino and hydroxyl groups—make it a highly attractive building block for advanced functional materials.

Supramolecular Assemblies: X-ray diffraction studies have already revealed that in its crystalline state, the compound forms a robust, layered supramolecular architecture. evitachem.com This structure is stabilized by a network of intermolecular O-H···N and N-H···O hydrogen bonds, creating infinite chains. evitachem.com Future research could explore how to control this self-assembly process in solution or on surfaces to create ordered thin films or nanostructures with specific properties.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal nodes and organic linkers. The use of amino-functionalized linkers is a well-established strategy for creating MOFs with tailored properties, such as for gas separation or catalysis. google.comnih.gov A significant opportunity exists to employ 2-Amino-2-(4-chlorophenyl)propan-1-ol as a chiral, bifunctional linker. This could lead to the formation of novel chiral MOFs. Such materials would be of immense interest for applications in:

Enantioselective Separations: Using the chiral pores to resolve racemic mixtures.

Asymmetric Catalysis: Where the MOF framework provides both the active sites and the chiral environment. The amino and hydroxyl groups could also be post-synthetically modified within the MOF to introduce further functionality. acs.org

Chiral Polymers: Chiral polymers are materials of great interest for applications in chiral recognition, separation, and optics. Research has shown that incorporating chiral monomers, even in small amounts, can impart chirality to an entire polymer chain. nih.govrsc.org By functionalizing 2-Amino-2-(4-chlorophenyl)propan-1-ol with a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety), it can be used as a novel chiral monomer. Copolymerization with other monomers could lead to new functional polymers where the inherent chirality of the amino alcohol building block induces specific macroscopic properties, such as circularly polarized luminescence or the ability to act as a stationary phase for chiral chromatography. nih.gov

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